molecular formula C14H7FN2S3 B11803705 5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole

5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole

Cat. No.: B11803705
M. Wt: 318.4 g/mol
InChI Key: DPHYVSSHLOJYEV-UHFFFAOYSA-N
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Description

5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is an organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. This compound is characterized by the presence of a fluorine atom and two thiophene rings attached to the benzo[c][1,2,5]thiadiazole core. It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole involves its ability to act as an electron acceptor. The compound’s electron-deficient benzo[c][1,2,5]thiadiazole core facilitates the transfer of electrons, making it an effective component in electronic devices. The presence of fluorine and thiophene groups further enhances its electron-accepting properties and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is unique due to the presence of the fluorine atom, which enhances its electron-accepting ability and stability. This makes it particularly suitable for applications in organic electronics and photocatalysis .

Properties

Molecular Formula

C14H7FN2S3

Molecular Weight

318.4 g/mol

IUPAC Name

5-fluoro-4,7-dithiophen-2-yl-2,1,3-benzothiadiazole

InChI

InChI=1S/C14H7FN2S3/c15-9-7-8(10-3-1-5-18-10)13-14(17-20-16-13)12(9)11-4-2-6-19-11/h1-7H

InChI Key

DPHYVSSHLOJYEV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C3=NSN=C23)C4=CC=CS4)F

Origin of Product

United States

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